TCS-21311-d8

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

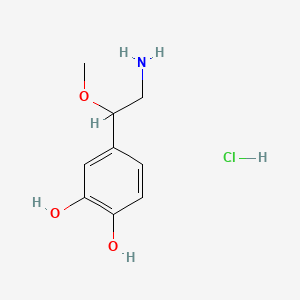

The molecular formula of TCS-21311-d8 is C27H17D8F3N4O4, and its molecular weight is 534.56 . The chemical name is 3- [5- [4- (2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2- (trifluoromethyl)phenyl]-4- (1 H -indol-3-yl)-1 H -pyrrole-2,5-dione .Physical And Chemical Properties Analysis

The physical and chemical properties of TCS-21311-d8 include a molecular weight of 526.51, a chemical formula of C27H25F3N4O4, and it is soluble to 100 mM in DMSO .Applications De Recherche Scientifique

JAK3 Inhibition

TCS-21311-d8 is a potent inhibitor of Janus Kinase 3 (JAK3), with an IC50 value of 8 nM . JAK3 is a type of protein tyrosine kinase that is involved in the signaling pathways of various cytokines and growth factors. Inhibiting JAK3 can be beneficial in treating diseases like rheumatoid arthritis, psoriasis, and certain types of cancer.

Selectivity Over Other JAKs

This compound is selective for JAK3 over other members of the JAK family, such as JAK1, JAK2, and TYK2 . The IC50 values for these kinases are 1017 nM, 2550 nM, and 8055 nM respectively . This selectivity can be advantageous in designing targeted therapies with fewer side effects.

GSK-3β Inhibition

TCS-21311-d8 also inhibits Glycogen Synthase Kinase 3 beta (GSK-3β), with an IC50 value of 3 nM . GSK-3β is involved in numerous cellular processes, including cell division, apoptosis

Mécanisme D'action

Target of Action

TCS-21311-d8 is a potent inhibitor of Janus Kinase 3 (JAK3) . JAK3 is a member of the Janus kinase family, which also includes JAK1, JAK2, and Tyk2 . These kinases play a key role in initiating signaling events triggered by cytokines . In addition to JAK3, TCS-21311-d8 also inhibits Glycogen Synthase Kinase 3 beta (GSK-3β) , Protein Kinase C alpha (PKCα) , and Protein Kinase C theta (PKCθ) .

Mode of Action

TCS-21311-d8 inhibits JAK3 by binding to the kinase domain, thereby preventing the phosphorylation of substrates and the initiation of downstream signaling pathways . It is highly selective for JAK3 over JAK1, JAK2, and Tyk2 . The compound also inhibits GSK-3β, PKCα, and PKCθ .

Biochemical Pathways

The inhibition of JAK3 by TCS-21311-d8 impacts the JAK-STAT signaling pathway, which is crucial for various cellular processes, including cell growth, differentiation, and immune response . The inhibition of GSK-3β, PKCα, and PKCθ can also affect multiple cellular pathways, including those involved in cell survival, proliferation, and inflammation .

Result of Action

The inhibition of JAK3 by TCS-21311-d8 can lead to the modulation of immune responses, making it a potential therapeutic target for inflammatory diseases, autoimmune diseases, and organ transplant rejection . The inhibition of GSK-3β, PKCα, and PKCθ can also have various cellular effects, depending on the specific cellular context .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for TCS-21311-d8 involves the reaction of starting materials through a series of steps to form the final compound.", "Starting Materials": [ "4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile-d8", "4-(4-bromophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile", "Sodium hydride", "Diethyl carbonate", "Palladium on carbon", "Hydrogen gas" ], "Reaction": [ "Step 1: 4-(4-chlorophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile-d8 is reacted with sodium hydride in dry DMF to form the corresponding anion.", "Step 2: The anion is then reacted with diethyl carbonate to form the corresponding ester.", "Step 3: The ester is then reacted with 4-(4-bromophenyl)-2,6-dimethylpyridine-3,5-dicarbonitrile in the presence of palladium on carbon and hydrogen gas to form the final compound, TCS-21311-d8." ] } | |

Numéro CAS |

1795025-02-3 |

Nom du produit |

TCS-21311-d8 |

Formule moléculaire |

C27H25F3N4O4 |

Poids moléculaire |

534.565 |

Nom IUPAC |

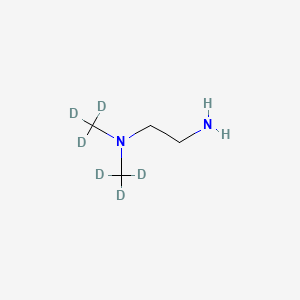

3-(1H-indol-3-yl)-4-[5-[2,2,3,3,5,5,6,6-octadeuterio-4-(2-hydroxy-2-methylpropanoyl)piperazin-1-yl]-2-(trifluoromethyl)phenyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C27H25F3N4O4/c1-26(2,38)25(37)34-11-9-33(10-12-34)15-7-8-19(27(28,29)30)17(13-15)21-22(24(36)32-23(21)35)18-14-31-20-6-4-3-5-16(18)20/h3-8,13-14,31,38H,9-12H2,1-2H3,(H,32,35,36)/i9D2,10D2,11D2,12D2 |

Clé InChI |

CLGRAWDGLMENOD-PMCMNDOISA-N |

SMILES |

CC(C)(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)C(F)(F)F)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54)O |

Synonymes |

3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-(piperazinyl-d8)]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione; TCS 21311-d8; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3,6-diazabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B586182.png)

![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)

![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)